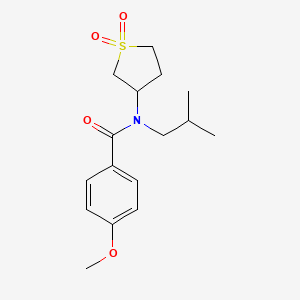

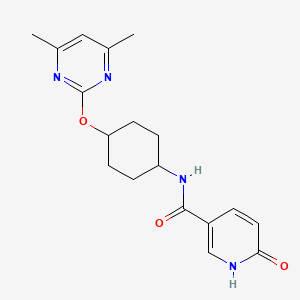

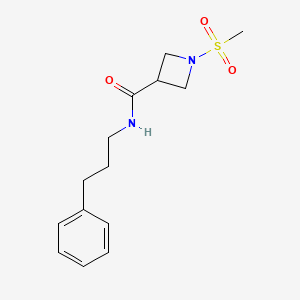

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-5-bromofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-5-bromofuran-2-carboxamide, also known as BF-2.2.1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 2.1.

科学的研究の応用

Benzofuran Derivatives as Potential Antimicrobial Agents

Benzofuran-oxadiazole hybrids have been designed, synthesized, and evaluated for antimicrobial activity, highlighting the potential of benzofuran derivatives in combating microbial infections. Key intermediates such as 5-bromo-N'-hydroxybenzofuran-2-carboxamidine were prepared from 5-bromobenzofuran-2-carboxylic acid, leading to various oxadiazoles with antimicrobial properties (Sanjeeva, Rao, Prasad, & Ramana, 2021).

Synthesis of Novel Benzodifuranyl Compounds with Anti-Inflammatory and Analgesic Activities

Novel compounds derived from visnaginone and khellinone, incorporating benzofuran moieties, were synthesized and shown to exhibit significant anti-inflammatory and analgesic activities. These findings suggest the therapeutic potential of benzofuran derivatives in the treatment of inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antituberculosis Activity of Benzofuran Carbohydrazide Derivatives

The synthesis and antituberculosis study of 3-Methyl-1-Benzofuran-2-Carbohydrazide, along with its Schiff base derivatives, indicate the potential of benzofuran compounds in treating tuberculosis. These compounds exhibit promising antituberculosis activity, making them candidates for further drug development (Thorat et al., 2016).

Development of Benzofuran-2-carboxamides as Chemical Entities

A diversity-oriented synthesis approach was utilized to create highly functionalized benzofuran-2-carboxamides. This method employed Ugi four-component reactions and microwave-assisted Rap–Stoermer reactions, showcasing the versatility of benzofuran derivatives in synthesizing complex molecules with potential biological activities (Han, Wu, & Dai, 2014).

Supramolecular Packing Motifs in Benzofuran Derivatives

The structural analysis of N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide revealed novel supramolecular packing motifs, where π-stacked rods are encased in triply helical hydrogen-bonded amide strands. This study provides insights into the organization of some columnar liquid crystals and highlights the structural diversity attainable with benzofuran derivatives (Lightfoot, Mair, Pritchard, & Warren, 1999).

作用機序

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects . This suggests that the compound may interact with its targets to inhibit cell growth, potentially through disruption of cell division or metabolic processes.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds , it is likely that multiple pathways are affected. These could potentially include pathways involved in cell growth and division, oxidative stress response, and viral replication.

Pharmacokinetics

The bioavailability of benzofuran derivatives has been a target of recent compounds, allowing for once-daily dosing .

Result of Action

Given the compound’s potential anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , it is likely that the compound induces changes at both the molecular and cellular levels that inhibit growth and proliferation of target cells or organisms.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, certain benzofuran derivatives have shown increased cytotoxicity when substituted with halogens . Additionally, the reaction of benzofuran derivatives can be influenced by factors such as temperature and the presence of catalysts .

特性

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-5-bromofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO4/c1-20-14(9-18-16(19)12-6-7-15(17)22-12)13-8-10-4-2-3-5-11(10)21-13/h2-8,14H,9H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVIUKIOKNTLQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=C(O1)Br)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(2,4-Dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B2910463.png)

![3-chloro-4-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2910473.png)

![3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2910475.png)

![N-(3-methoxyphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2910477.png)

![N,N-dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)formamido]acetamide](/img/structure/B2910479.png)

![2-(4-Isopropoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2910480.png)